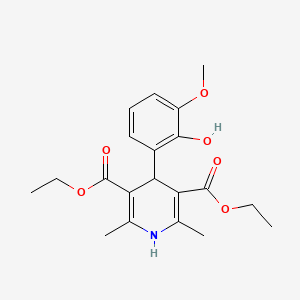
Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-Hidroxi-3-metoxifenil)-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de dietilo es un compuesto químico con la fórmula molecular C15H18N2O5. Es parte de una clase de compuestos conocidos como dihidropiridinas, que se utilizan comúnmente en diversas aplicaciones químicas y farmacéuticas. Este compuesto destaca por su estructura única, que incluye un anillo de piridina sustituido con grupos metoxilo e hidroxilo, así como funcionalidades éster.
Métodos De Preparación
La síntesis del 4-(2-Hidroxi-3-metoxifenil)-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de dietilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la síntesis de dihidropiridina de Hantzsch, que implica la condensación de un aldehído, un β-cetoéster y amoníaco o una amina en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Los métodos de producción industrial pueden implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y escalar el proceso de síntesis. Estos métodos pueden mejorar la eficiencia y la consistencia de la producción, haciéndola factible para aplicaciones a gran escala.
Análisis De Reacciones Químicas
El 4-(2-Hidroxi-3-metoxifenil)-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de dietilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de piridina. Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción pueden convertir el anillo de dihidropiridina en un anillo de piperidina totalmente saturado. El borohidruro de sodio (NaBH4) es un agente reductor típico utilizado en estas reacciones.
Sustitución: Los grupos metoxilo e hidroxilo en el anillo aromático pueden sufrir reacciones de sustitución nucleófila. A menudo se utilizan reactivos como el metóxido de sodio (NaOCH3) o el hidróxido de sodio (NaOH).
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación normalmente produce derivados de piridina, mientras que la reducción da como resultado derivados de piperidina.
Aplicaciones Científicas De Investigación
El 4-(2-Hidroxi-3-metoxifenil)-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de dietilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que la hace valiosa en la síntesis orgánica.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidos sus efectos sobre los procesos celulares y las interacciones enzimáticas.
Medicina: Los derivados de dihidropiridina son conocidos por su uso en productos farmacéuticos, particularmente como bloqueadores de los canales de calcio. Este compuesto puede tener aplicaciones similares en el desarrollo de nuevos fármacos.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 4-(2-Hidroxi-3-metoxifenil)-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de dietilo implica su interacción con objetivos moleculares como enzimas y receptores. En el contexto de sus posibles aplicaciones farmacéuticas, puede actuar como un bloqueador de los canales de calcio, inhibiendo la entrada de iones de calcio en las células. Esto puede conducir a varios efectos fisiológicos, incluida la vasodilatación y la reducción de la presión arterial.
Comparación Con Compuestos Similares
El 4-(2-Hidroxi-3-metoxifenil)-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de dietilo se puede comparar con otros derivados de dihidropiridina, como la nifedipina y la amlodipina. Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes, lo que puede afectar sus propiedades químicas y actividades biológicas.
Nifedipina: Un bloqueador de los canales de calcio conocido que se utiliza para tratar la hipertensión y la angina. Tiene un grupo nitro en lugar de los grupos metoxilo e hidroxilo.
Amlodipina: Otro bloqueador de los canales de calcio con una duración de acción más prolongada. Tiene un conjunto diferente de sustituyentes en el anillo aromático, lo que mejora sus propiedades farmacocinéticas.
La singularidad del 4-(2-Hidroxi-3-metoxifenil)-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de dietilo radica en sus sustituyentes específicos, que pueden conferir reactividad química y actividad biológica distintas en comparación con otros derivados de dihidropiridina.
Propiedades
Fórmula molecular |
C20H25NO6 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
diethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO6/c1-6-26-19(23)15-11(3)21-12(4)16(20(24)27-7-2)17(15)13-9-8-10-14(25-5)18(13)22/h8-10,17,21-22H,6-7H2,1-5H3 |
Clave InChI |
VUWKVKXVCUAYAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)OC)O)C(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


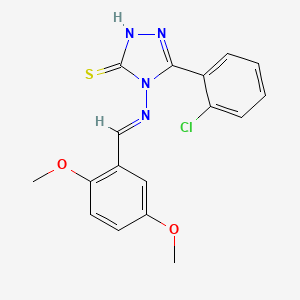



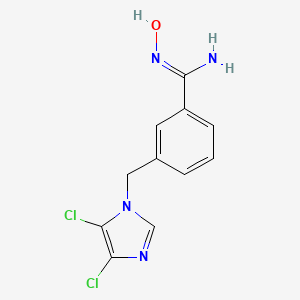
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)

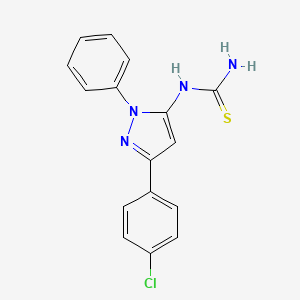

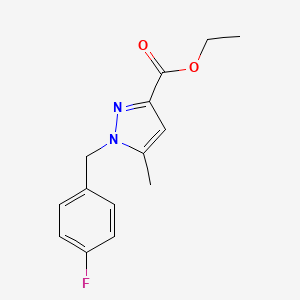

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
